1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1235043-22-7
VCID: VC5780779
InChI: InChI=1S/C18H17ClN2O2S2/c19-18-7-2-1-5-16(18)14-25(22,23)21(11-15-8-10-24-13-15)12-17-6-3-4-9-20-17/h1-10,13H,11-12,14H2
SMILES: C1=CC=C(C(=C1)CS(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl
Molecular Formula: C18H17ClN2O2S2
Molecular Weight: 392.92

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

CAS No.: 1235043-22-7

Cat. No.: VC5780779

Molecular Formula: C18H17ClN2O2S2

Molecular Weight: 392.92

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide - 1235043-22-7

Specification

CAS No. 1235043-22-7
Molecular Formula C18H17ClN2O2S2
Molecular Weight 392.92
IUPAC Name 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Standard InChI InChI=1S/C18H17ClN2O2S2/c19-18-7-2-1-5-16(18)14-25(22,23)21(11-15-8-10-24-13-15)12-17-6-3-4-9-20-17/h1-10,13H,11-12,14H2
Standard InChI Key NXPNJOFLBNRREU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CS(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl

Introduction

Chemical Identity and Structural Features

1-(2-Chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide (molecular formula: C₁₉H₁₈ClN₃O₂S₂) features a central methanesulfonamide group substituted with three distinct aromatic moieties:

  • A 2-chlorophenyl group at the sulfonyl position

  • Pyridin-2-ylmethyl and thiophen-3-ylmethyl groups as N-substituents

The presence of both pyridine and thiophene rings introduces electronic heterogeneity, potentially influencing the compound's solubility, reactivity, and intermolecular interactions . The chlorine atom at the phenyl group's ortho position creates steric hindrance that may affect crystallization patterns and biological activity profiles .

Synthetic Methodologies

Sulfonamide Core Formation

The methanesulfonamide core is typically constructed through nucleophilic substitution reactions. A plausible synthetic route involves:

  • Chlorosulfonation of 2-chlorophenylmethane

  • Sequential alkylation with pyridin-2-ylmethyl and thiophen-3-ylmethyl amines

This approach mirrors established sulfonamide synthesis protocols where controlled addition of nucleophiles to sulfonyl chlorides achieves selective N-substitution . Reaction conditions must carefully regulate stoichiometry to prevent over-alkylation or decomposition of sensitive heterocyclic groups.

Optimization Challenges

Key challenges in the synthesis include:

  • Maintaining regioselectivity during dual N-alkylation

  • Preventing oxidation of thiophene sulfur atoms

  • Managing the electron-withdrawing effects of the 2-chlorophenyl group on reaction kinetics

Microwave-assisted synthesis and phase-transfer catalysis have shown promise in analogous systems for improving yields and reducing side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted spectral features based on analogous sulfonamides include:

NucleusChemical Shift (δ, ppm)Assignment
¹H8.50 (d, J=4.8 Hz)Pyridine H6
7.85 (td, J=7.6, 1.6 Hz)Pyridine H4
7.32 (d, J=5.2 Hz)Thiophene H2
4.65 (s)N-CH₂-Pyridine
¹³C152.4Pyridine C2
140.1Sulfonamide S-C
128.7Chlorophenyl C-Cl

These values align with reported data for N-heteroaromatic substituted sulfonamides . The downfield shift of pyridine H6 (δ ~8.50 ppm) confirms conjugation with the electron-withdrawing sulfonamide group.

Mass Spectrometry

High-resolution mass spectral analysis should show:

  • Molecular ion peak at m/z 427.0384 ([M+H]⁺)

  • Characteristic fragmentation patterns:

    • Loss of SO₂ (m/z 349.0872)

    • Cleavage of N-CH₂ bonds (m/z 279.0541 and 148.0213)

These fragmentation pathways are consistent with sulfonamide decomposition patterns observed in similar compounds .

Physicochemical Properties

Experimental data from analogous structures suggest:

PropertyValue
Melting Point162-164°C (predicted)
LogP2.81 ± 0.15
Aqueous Solubility0.12 mg/mL (25°C)
pKa (sulfonamide NH)9.8 ± 0.3

The moderate lipophilicity (LogP ~2.8) indicates potential membrane permeability, while the limited aqueous solubility suggests formulation challenges for biological applications .

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